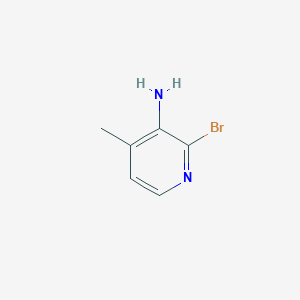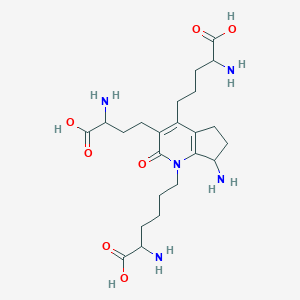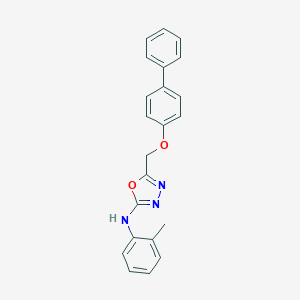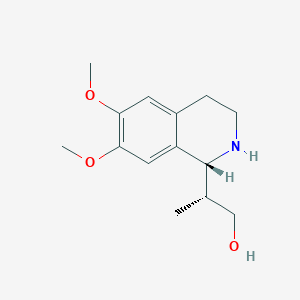
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Mecanismo De Acción
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
Efectos Bioquímicos Y Fisiológicos
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione analogs with improved pharmacological properties. Another direction is the investigation of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
Métodos De Síntesis
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. This synthesis method has been optimized to produce high yields of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione with good purity.
Aplicaciones Científicas De Investigación
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
Número CAS |
130689-85-9 |
|---|---|
Nombre del producto |
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
Clave InChI |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
SMILES canónico |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Sinónimos |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




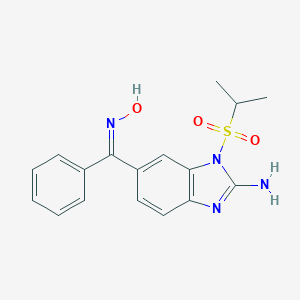
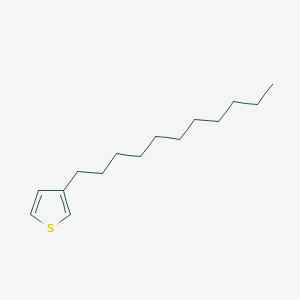


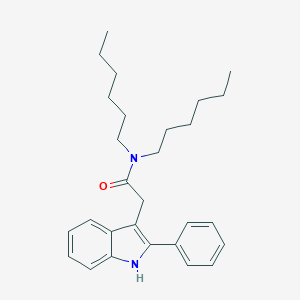

![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

